1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline
Overview
Description
1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline is an organic compound belonging to the class of isoquinolines. This compound is characterized by the presence of a chloromethyl group attached to the isoquinoline ring system, which is further substituted with two methyl groups at the 3-position. The structural uniqueness of this compound makes it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline typically involves the chloromethylation of 3,3-dimethyl-3,4-dihydroisoquinoline. This can be achieved through the reaction of the parent isoquinoline with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of an intermediate hydroxymethyl compound, which is subsequently converted to the chloromethyl derivative.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the chloromethylation process.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.
Oxidation: The compound can be oxidized to form isoquinoline N-oxides under specific conditions using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound to its corresponding methyl derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are commonly used.
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Substitution Products: Amino, thiol, and alkoxy derivatives.
Oxidation Products: Isoquinoline N-oxides.
Reduction Products: Methyl-substituted isoquinolines.
Scientific Research Applications
1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential use in drug development and chemical biology.
Comparison with Similar Compounds
1-(Chloromethyl)-3,4-dihydroisoquinoline: Lacks the additional methyl groups, leading to different reactivity and applications.
1-(Bromomethyl)-3,3-dimethyl-3,4-dihydroisoquinoline: Similar structure but with a bromine atom, which can influence its chemical behavior.
3,3-Dimethyl-3,4-dihydroisoquinoline: The parent compound without the chloromethyl group, used in different synthetic contexts.
Uniqueness: 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chloromethyl and dimethyl groups enhances its versatility as a synthetic intermediate and its potential in various applications.
Properties
IUPAC Name |
1-(chloromethyl)-3,3-dimethyl-4H-isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN/c1-12(2)7-9-5-3-4-6-10(9)11(8-13)14-12/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSVZFOMFDMCRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351573 | |
Record name | 1-(chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146304-90-7 | |
Record name | 1-(chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline in medicinal chemistry research?
A: this compound is not studied for its direct biological activity but serves as a crucial building block in synthesizing various derivatives. Research indicates that reacting this compound with different phenols under phase-transfer catalysis conditions yields 1-aryloxymethyl-3,4-dihydroisoquinoline derivatives. These derivatives have shown potential anticoagulant effects [, ].
Q2: What are the structural characteristics of this compound?
A: While the provided research abstracts don't explicitly detail the molecular formula, weight, or spectroscopic data of this compound, they highlight its role as a starting material in organic synthesis [, ]. Its structure, containing a chloromethyl group, allows for nucleophilic substitution reactions, leading to the synthesis of diversely substituted dihydroisoquinoline derivatives. Further investigation into publicly available chemical databases or scientific literature could provide the desired structural information.
Q3: How does the structure of derivatives synthesized from this compound influence their biological activity?
A: The research suggests a structure-activity relationship (SAR) concerning the synthesized derivatives. Specifically, replacing the chloromethyl group of this compound with aroyl groups leads to 1-aroylmethylisoquinolines, which exhibit a hemostatic effect. In contrast, incorporating aryloxymethyl groups results in 1-aryloxymethyl-3,4-dihydroisoquinolines, exhibiting an anticoagulant effect [, ]. This difference highlights the impact of structural modifications on the biological activity of these dihydroisoquinoline derivatives.
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